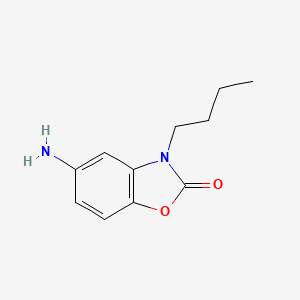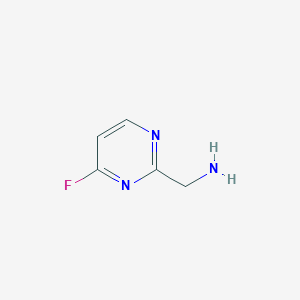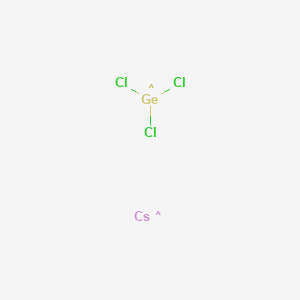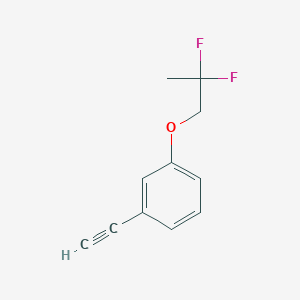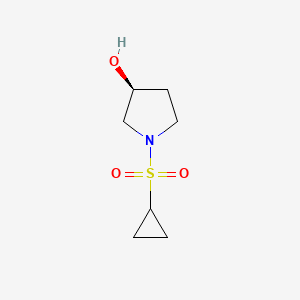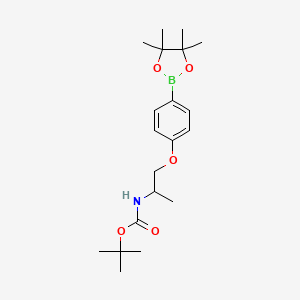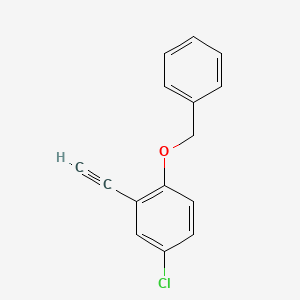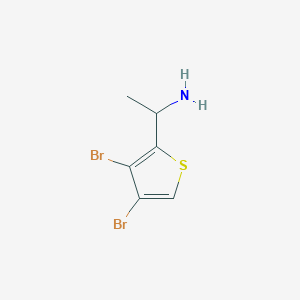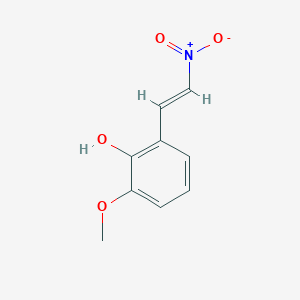
3-Pyridineacetaldehyde, 6-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dichloro-6-(trifluoromethyl)pyridine with a suitable aldehyde precursor under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-[6-(Trifluoromethyl)pyridin-3-yl]acetic acid.
Reduction: 2-[6-(Trifluoromethyl)pyridin-3-yl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde largely depends on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde can be compared with other trifluoromethyl-substituted pyridine derivatives:
2-(Trifluoromethyl)pyridine-5-boronic acid: Used in organic synthesis and as an intermediate in pharmaceutical production.
6-(Trifluoromethyl)pyridin-3-ol: Known for its applications in material sciences and as a precursor for other chemical compounds.
(2-(Trifluoromethyl)pyridin-3-yl)methanamine: Utilized in the synthesis of various agrochemicals and pharmaceuticals.
The unique combination of the trifluoromethyl group and the acetaldehyde moiety in 2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde provides it with distinct chemical properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C8H6F3NO |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]acetaldehyde |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-2-1-6(3-4-13)5-12-7/h1-2,4-5H,3H2 |
InChI Key |
CWBVKURYWWSLIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)
